molecular formula C21H18BrFN2O3S B2914035 N-(4-BROMO-2-FLUOROPHENYL)-4-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 690643-67-5

N-(4-BROMO-2-FLUOROPHENYL)-4-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2914035
CAS No.: 690643-67-5
M. Wt: 477.35
InChI Key: NTVDVNJSQOXBQS-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-4-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE is a useful research compound. Its molecular formula is C21H18BrFN2O3S and its molecular weight is 477.35. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

Research has shown that compounds with similar structural features, particularly those containing sulfonylamino and dimethylphenyl groups, can serve as fluorescent molecular probes. These compounds exhibit solvent-dependent fluorescence correlated with solvent polarity, suggesting their potential as sensitive fluorescent probes for biological events and processes (Diwu et al., 1997).

Antipathogenic Activity

Compounds featuring bromophenyl and sulfonylamino groups have been synthesized and tested for their interaction with bacterial cells, demonstrating significant antipathogenic activity, especially against strains capable of forming biofilms. This suggests the potential for developing novel antimicrobial agents based on similar structural frameworks (Limban et al., 2011).

Antimicrobial Activity

Further studies on derivatives carrying similar functional groups have shown interesting antimicrobial activity against a range of bacteria and fungi. The structural elements of these compounds, particularly the sulfonylamino and dimethylphenyl groups, contribute to their potency, offering a basis for the development of new antimicrobial compounds (Ghorab et al., 2017).

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFN2O3S/c1-13-3-4-14(2)20(11-13)29(27,28)25-17-8-5-15(6-9-17)21(26)24-19-10-7-16(22)12-18(19)23/h3-12,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVDVNJSQOXBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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